1-{[1-(Benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the phenylmethanesulfonyl and carbonyl groups through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed .
Comparison with Similar Compounds
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Shares a similar core structure but lacks the phenylmethanesulfonyl group.
N-(1-Phenylethyl)-1-(phenylmethanesulfonyl)piperidine-4-carboxamide: Another derivative with a different substitution pattern.
The uniqueness of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H27N3O4S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(1-benzylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H27N3O4S/c20-18(23)16-6-10-21(11-7-16)19(24)17-8-12-22(13-9-17)27(25,26)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H2,20,23) |
InChI Key |
DHFIZHHGSMHKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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